(S)-1-(2-Bromophenyl)Ethanol can be used as a chiral ligand in asymmetric catalysis. Chiral ligands are molecules that can discriminate between different enantiomers of a substrate molecule, leading to the formation of a specific enantiomer in a chemical reaction. Studies have shown that (S)-1-(2-Bromophenyl)Ethanol can be used as a ligand in various asymmetric catalytic reactions, including the hydrogenation of alkenes and the aldol reaction [, ].
(S)-1-(2-Bromophenyl)Ethanol has been investigated for its potential medicinal properties. It has been shown to exhibit some biological activities, such as antibacterial and antifungal activity []. However, further research is needed to determine its potential therapeutic applications.
(S)-1-(2-Bromophenyl)Ethanol can be used as a building block for the synthesis of new materials. For example, it has been used to prepare liquid crystals with unique properties [].
(S)-1-(2-Bromophenyl)ethanol has the following key features:
Synthesis: One reported method for synthesizing (S)-1-(2-Bromophenyl)ethanol involves the asymmetric reduction of a corresponding ketone using a chiral reducing agent [].
(R)-1-phenylethanol + BH3•MeNH2 → (S)-1-(2-bromophenyl)ethanol []
(R)-1-phenylethanol is the starting material, BH3•MeNH2 is the chiral reducing agent, and the arrow indicates the reaction pathway.
Irritant